1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone
CAS No.:
Cat. No.: VC17583357
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 1-(2-amino-5-methylphenyl)-2-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C13H18N2O/c1-10-4-5-12(14)11(8-10)13(16)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9,14H2,1H3 |
| Standard InChI Key | WDLUMPQTLGADRP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N)C(=O)CN2CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a 2-amino-5-methylphenyl group bonded to a pyrrolidin-1-yl-ethanone backbone. The phenyl ring’s substitution pattern (amino at position 2, methyl at position 5) creates steric and electronic effects that influence its reactivity. The pyrrolidine ring, a five-membered saturated heterocycle, introduces conformational flexibility and enhances solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O | |
| Molecular Weight | 204.27 g/mol | |
| Melting Point | 79–81 °C | |
| CAS Number | 56915-84-5 | |
| Solubility | Soluble in DCM, DMF |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the amino group (δ 4.8–5.2 ppm for NH₂) and pyrrolidine protons (δ 2.7–3.1 ppm for N–CH₂). Infrared (IR) spectroscopy reveals a carbonyl stretch at 1,680–1,710 cm⁻¹, consistent with the ethanone moiety.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves a multi-step protocol:
-
Friedel-Crafts Acylation: 2-Amino-5-methylbenzene reacts with chloroacetyl chloride to form 1-(2-amino-5-methylphenyl)ethanone .
-
Nucleophilic Substitution: The chloro intermediate undergoes substitution with pyrrolidine in the presence of a base (e.g., K₂CO₃) to yield the final product.
Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimizing side products such as over-alkylation or oxidation .
Reaction Optimization
Yields improve significantly when using dimethylformamide (DMF) as a solvent and maintaining temperatures between 50–60°C. Catalytic amounts of triethylamine enhance the substitution efficiency by scavenging HCl byproducts.
Pharmacological and Biological Activity
Mechanism of Action
The compound’s amino and pyrrolidine groups enable hydrogen bonding and hydrophobic interactions with biological targets. Patent WO2014106800A2 highlights derivatives of this compound as kinase inhibitors, suggesting potential applications in oncology . Specifically, it may compete with ATP-binding sites in kinases like EGFR or VEGFR, disrupting signal transduction pathways .
Comparative Bioactivity
Structurally analogous compounds, such as 2-[(2-methoxy-5-methylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one (C₁₄H₂₀N₂O₂), exhibit reduced potency due to the methoxy group’s electron-donating effects, which diminish binding affinity .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for kinase inhibitors, with modifications at the phenyl or pyrrolidine rings altering selectivity. For instance, introducing fluoro substituents at the phenyl ring enhances blood-brain barrier penetration, making it relevant for neurological targets .
Table 2: Derivatives and Their Therapeutic Targets
| Derivative Structure | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Fluoro-substituted phenyl | EGFR | 12.3 | |
| Methoxy-substituted phenyl | VEGFR-2 | 45.7 |
Organic Synthesis
The ethanone moiety participates in condensation reactions to form Schiff bases or heterocycles. For example, reaction with hydrazine yields pyrazole derivatives, which are bioactive scaffolds in antimicrobial agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume